molecular formula C7H11NO3 B6203628 3-(cyclopropylamino)oxetane-3-carboxylic acid CAS No. 1518958-39-8

3-(cyclopropylamino)oxetane-3-carboxylic acid

Cat. No.: B6203628
CAS No.: 1518958-39-8
M. Wt: 157.2
InChI Key:
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Description

3-(cyclopropylamino)oxetane-3-carboxylic acid is a heterocyclic compound that features an oxetane ring, which is a four-membered cyclic ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopropylamino)oxetane-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a precursor containing both an amino group and a carboxylic acid group. The reaction conditions often require the use of a base to deprotonate the carboxylic acid, facilitating the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(cyclopropylamino)oxetane-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(cyclopropylamino)oxetane-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(cyclopropylamino)oxetane-3-carboxylic acid involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(cyclopropylamino)oxetane-3-carboxylic acid is unique due to the combination of the cyclopropylamino group and the oxetane ring. This combination imparts distinct physicochemical properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

1518958-39-8

Molecular Formula

C7H11NO3

Molecular Weight

157.2

Purity

95

Origin of Product

United States

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